

Application Notes and Protocols: BP Fluor 568 NHS Ester Protein Labeling

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Compound of Interest		
Compound Name:	BP Fluor 568 NHS ester	
Cat. No.:	B3179296	Get Quote

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Introduction

BP Fluor 568 NHS ester is a bright, photostable, amine-reactive fluorescent dye commonly utilized for the covalent labeling of proteins and other biomolecules.[1][2] This orange-fluorescent dye is particularly well-suited for applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[1] The N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.[3][4] This protocol provides a detailed procedure for the efficient and reproducible labeling of proteins with BP Fluor 568 NHS ester.

Chemical and Spectroscopic Properties

Proper characterization of the fluorescent dye is critical for successful labeling and data interpretation. The key properties of **BP Fluor 568 NHS ester** are summarized in the table below.



Property	Value	Reference
Molecular Weight	791.8 g/mol	[1]
Excitation Maximum (λex)	578 nm	[1]
Emission Maximum (λem)	602 nm	[1]
Molar Extinction Coefficient (ε)	88,000 M ⁻¹ cm ⁻¹ at 578 nm	[1]
Solubility	Water, DMSO, DMF	[1]
Reactive Group	N-Hydroxysuccinimidyl (NHS) ester	[2]
Reactivity	Primary amines	[3]

Experimental Protocols Materials and Reagents

- BP Fluor 568 NHS Ester (stored at -20°C, desiccated, and protected from light)
- Protein of interest (in an amine-free buffer, e.g., PBS)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Purification Column: Gel filtration desalting column (e.g., Sephadex G-25)
- Elution Buffer: Phosphate-buffered saline (PBS), pH 7.4
- Spectrophotometer
- Microcentrifuge tubes

Protein Preparation

For optimal labeling, the protein solution should be free of amine-containing substances such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester. If such



substances are present, the protein should be purified by dialysis against PBS or by using a desalting column. The protein concentration should ideally be at least 2 mg/mL for efficient labeling.[5]

Labeling Procedure

This protocol is optimized for labeling 1 mg of a typical IgG antibody. The amounts can be scaled up or down depending on the amount of protein to be labeled.

- Prepare Protein Solution: Dissolve or dilute the protein to a final concentration of 2.5 mg/mL in the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3).[3]
- Prepare Dye Stock Solution: Allow the vial of BP Fluor 568 NHS ester to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. For 1 mg of dye (MW 791.8), this would require approximately 126 μL of solvent. Vortex briefly to ensure the dye is fully dissolved.
- Determine Dye-to-Protein Molar Ratio: The optimal molar ratio of dye to protein for labeling can vary depending on the protein and the desired degree of labeling. A starting point for optimization is a molar excess of 8-fold of the NHS ester to the protein.[4][6] BP Fluor 568 can be used at high molar ratios without significant self-quenching.[3][4]
- Reaction: Add the calculated volume of the 10 mM dye stock solution to the protein solution.
 Mix gently by pipetting or inverting the tube.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[7]

Purification of the Labeled Protein

It is crucial to remove the unreacted **BP Fluor 568 NHS ester** from the labeled protein to ensure accurate determination of the degree of labeling and to prevent non-specific binding in downstream applications.

 Prepare the Desalting Column: Equilibrate a gel filtration desalting column (e.g., Sephadex G-25) with Elution Buffer (PBS, pH 7.4) according to the manufacturer's instructions.



- Apply the Sample: Carefully load the entire reaction mixture onto the center of the packed gel bed.
- Elution: Elute the labeled protein with PBS. The labeled protein will be in the first colored fraction to elute from the column, as the larger protein molecules travel faster through the gel matrix than the smaller, unreacted dye molecules.
- Collect Fractions: Collect the fractions containing the labeled protein. The purified conjugate should be stored at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

Characterization of the Labeled Protein Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

- Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and 578 nm (A₅₇₈) using a spectrophotometer.
- Calculate Protein Concentration: The concentration of the protein is calculated using the following formula, which corrects for the absorbance of the dye at 280 nm:

Protein Concentration (M) = $[A_{280} - (A_{578} \times CF_{280})] / \epsilon_{protein}$

Where:

- A₂₈₀ is the absorbance of the conjugate at 280 nm.
- A₅₇₈ is the absorbance of the conjugate at 578 nm.
- CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm. For BP Fluor 568 (spectrally similar to Alexa Fluor 568), the correction factor is 0.46.
- ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε \approx 210,000 M⁻¹cm⁻¹).



 Calculate Dye Concentration: The concentration of the BP Fluor 568 dye is calculated using the Beer-Lambert law:

Dye Concentration (M) = A_{578} / ϵ_{dye}

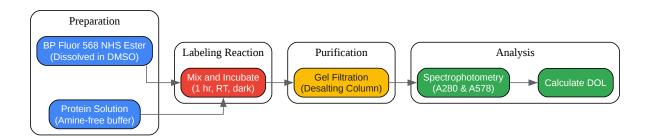
Where:

- A₅₇₈ is the absorbance of the conjugate at 578 nm.
- ε_dye is the molar extinction coefficient of BP Fluor 568, which is 88,000 M⁻¹cm⁻¹.[1]
- Calculate DOL:

DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for antibodies is typically between 2 and 10.

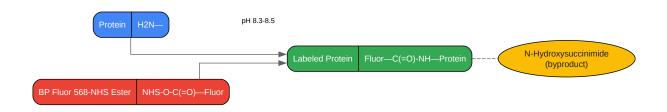
Diagrams



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Caption: Experimental workflow for protein labeling with BP Fluor 568 NHS ester.





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Caption: Reaction of **BP Fluor 568 NHS ester** with a primary amine on a protein.

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